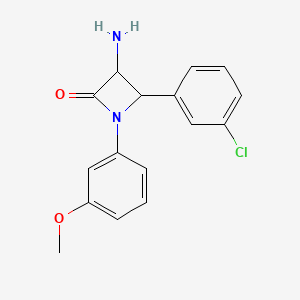
3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methoxyphenyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The imine is usually derived from the condensation of an amine with an aldehyde or ketone.
Introduction of Substituents: The chlorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Amino Group Addition: The amino group can be introduced through reductive amination, where an amine is added to a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group or the methoxy group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group in the azetidinone ring to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl or methoxyphenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Strong bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interfere with the replication of viral DNA.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one: Similar structure but lacks the methoxy group.
3-Amino-4-(3-methoxyphenyl)-1-phenylazetidin-2-one: Similar structure but lacks the chlorophenyl group.
3-Amino-4-phenyl-1-(3-methoxyphenyl)azetidin-2-one: Similar structure but lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and methoxyphenyl groups in 3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
3-amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-13-7-3-6-12(9-13)19-15(14(18)16(19)20)10-4-2-5-11(17)8-10/h2-9,14-15H,18H2,1H3 |
InChI Key |
UIHPIQIYRYEZAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



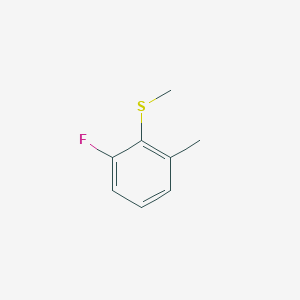


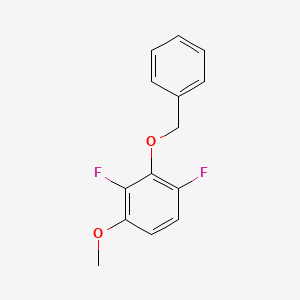
![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
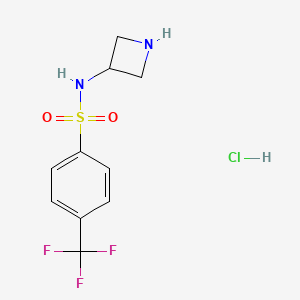
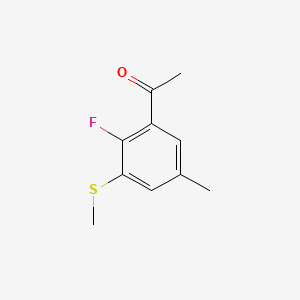
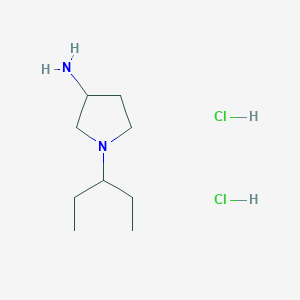
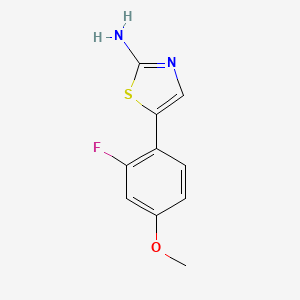
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)
